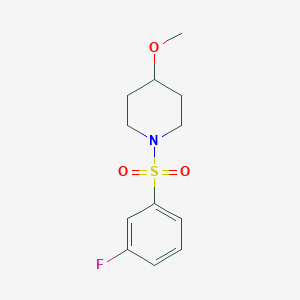![molecular formula C16H19FN2O2 B6444518 5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine CAS No. 2640829-34-9](/img/structure/B6444518.png)
5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine, also known as 5-F2PMP, is a small molecule compound that has been studied for its potential applications in various scientific research areas. 5-F2PMP has been studied for its potential as a tool for studying biochemical and physiological processes, as well as its potential to be used in laboratory experiments. The aim of
Aplicaciones Científicas De Investigación
5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine has been studied for its potential applications in various scientific research areas. It has been used as a tool for studying biochemical and physiological processes, such as the regulation of gene expression and the modulation of cell signaling pathways. 5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine has also been studied for its potential to be used in laboratory experiments, such as those involving the synthesis of other compounds or the analysis of biological samples.
Mecanismo De Acción
The mechanism of action of 5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine is not fully understood. However, it is believed that 5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine binds to specific receptors in the cell and modulates the activity of these receptors, leading to changes in gene expression and cell signaling pathways.
Biochemical and Physiological Effects
5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential to modulate gene expression and cell signaling pathways. It has also been studied for its potential to affect the activity of enzymes and proteins involved in metabolic pathways, as well as its potential to influence the activity of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine has several advantages for laboratory experiments. It is a small molecule, making it easy to handle and store. It is also relatively inexpensive and can be synthesized using a variety of methods. However, there are some limitations to using 5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine for laboratory experiments. It is not water-soluble, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects on biochemical and physiological processes.
Direcciones Futuras
There are several potential future directions for 5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine research. One potential direction is to further investigate its mechanism of action and its potential effects on biochemical and physiological processes. Additionally, further studies could be conducted to explore its potential applications in laboratory experiments, such as its potential to be used in the synthesis of other compounds or the analysis of biological samples. Finally, further research could be conducted to improve the synthesis methods for 5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine, as well as to develop new methods for its synthesis.
Métodos De Síntesis
5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine has been synthesized using a variety of methods. One method involves the reaction of 5-methylfuran-2-ylmethylpyrrolidine and fluoropyridine in the presence of a base. This reaction produces 5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine in high yields. Other methods have also been developed for the synthesis of 5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine, including a method involving the reaction of 4-fluoropyridine and 5-methylfuran-2-ylmethylpyrrolidine in the presence of a base.
Propiedades
IUPAC Name |
5-fluoro-2-[[1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c1-12-2-4-15(21-12)10-19-7-6-13(9-19)11-20-16-5-3-14(17)8-18-16/h2-5,8,13H,6-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMCEXPOVZZPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(C2)COC3=NC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444441.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444442.png)
![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444448.png)
![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444464.png)
![N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444472.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6444486.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-4-methoxypiperidine](/img/structure/B6444488.png)
![4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6444491.png)
![N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444494.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444495.png)

![2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6444510.png)

![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6444533.png)